1-(3-bromophenyl)-2-fluoroethan-1-one
Description
Properties
CAS No. |
1219632-64-0 |
|---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects on Acylation Efficiency
Polar aprotic solvents like dichloromethane or 1,2-dichloroethane enhance electrophilic reactivity, while temperatures below 10°C minimize polysubstitution. A comparative study demonstrated that dichloromethane at 0°C improved monoacylation selectivity (82% vs. 68% in 1,2-dichloroethane at 25°C).
One-Pot Tandem Halogenation-Fluorination Approaches
Recent advancements combine bromination and fluorination in a single vessel. A representative protocol involves:
-
Friedel-Crafts acylation : 3-Bromobenzene + chloroacetyl chloride → 2-chloro-1-(3-bromophenyl)ethan-1-one
-
In situ fluorination : KF (3.0 equiv), 18-crown-6 (0.1 equiv), DMSO, 120°C, 6 hours
This tandem method achieved an overall yield of 68% while reducing purification steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts + KF | 68–81 | ≥95 | Cost-effective | High-temperature requirements |
| Selectfluor® radical | 73 | 88 | Mild conditions | Oxidation side products |
| Pd-catalyzed bromination | 76 | 92 | Regioselective | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3-Bromophenyl)-2-fluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Findings :
- Bromine at the phenyl meta position enhances stability and directs electrophilic substitution reactions .
- Fluorine on the ethanone chain increases electrophilicity, improving reactivity in coupling reactions compared to non-fluorinated analogs .
Positional Isomers
Key Findings :
- Meta-substituted bromine (as in the target compound) optimizes steric and electronic effects for pharmaceutical intermediates .
Chalcone Derivatives
Chalcones derived from 1-(3-bromophenyl)-2-fluoroethan-1-one exhibit significant bioactivity:
Key Findings :
- Fluorine substitution in the parent ketone enhances the electrophilicity of the α-carbon, facilitating chalcone formation and improving bioactivity .
Propiophenone Analogs
Key Findings :
- Shorter backbones (ethanone vs. propanone) improve reaction efficiency in flow photochemical processes .
Biological Activity
1-(3-Bromophenyl)-2-fluoroethan-1-one is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a bromine atom and a fluorine atom, suggests interactions with various biological targets, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C8H8BrF O
- Molecular Weight : 219.05 g/mol
- CAS Number : 1219632-84-0
Biological Activity Overview
The biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one has been investigated primarily in the context of its interactions with enzymes and receptors. Research indicates that this compound may exhibit significant binding affinity towards various molecular targets, which can lead to diverse pharmacological effects.
The mechanism of action for 1-(3-bromophenyl)-2-fluoroethan-1-one involves its ability to interact with specific proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction is facilitated by the compound's electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on target proteins.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain kinases, specifically the epidermal growth factor receptor (EGFR). In one study, it was reported that 1-(3-bromophenyl)-2-fluoroethan-1-one exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity against EGFR .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against various bacterial strains. The structure's halogen substitutions appear to enhance its antibacterial properties compared to non-halogenated analogs .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of halogenated ketones has provided insights into how modifications to the molecular structure influence biological activity. The presence of bromine and fluorine atoms is believed to enhance lipophilicity and metabolic stability, which are crucial for drug-like properties .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for 1-(3-bromophenyl)-2-fluoroethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and fluorination steps. A common approach is the Friedel-Crafts acylation of 3-bromobenzene derivatives with fluoroacetylating agents under controlled conditions. For example, one method involves cooling precursors to cryogenic temperatures (-100°C) followed by slow addition of nitrating or fluorinating agents to minimize side reactions . Optimization strategies include:
- Temperature control : Lower temperatures reduce undesired byproducts.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
- Continuous flow reactors : These improve yield (up to 85%) and purity by ensuring precise mixing and temperature gradients .
Q. How is the crystal structure of 1-(3-bromophenyl)-2-fluoroethan-1-one determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement is commonly performed using SHELX (e.g., SHELXL for small-molecule refinement), which handles intensity data and resolves twinning or disorder in high-resolution structures. Key parameters include:
- R-factor : Aim for <5% for high confidence.
- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···F contacts) influencing packing .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., Br, F) influence the reactivity of 1-(3-bromophenyl)-2-fluoroethan-1-one in cross-coupling reactions?
Substituent effects are critical for reaction design:
| Substituent | Position | Reactivity Impact | Example Reaction |
|---|---|---|---|
| Bromine | meta | Activates for Suzuki-Miyaura coupling | Pd-catalyzed aryl-aryl bond formation |
| Fluorine | ortho | Electron-withdrawing effect reduces nucleophilic aromatic substitution rates | SNAr reactions require harsher conditions (e.g., 80°C, 24h) |
Comparative studies with analogs (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) show bromine’s superior leaving-group ability, enabling selective functionalization .
Q. What methodologies are used to evaluate the biological activity of 1-(3-bromophenyl)-2-fluoroethan-1-one derivatives?
Derivatives are screened via:
- In vitro cytotoxicity assays : Use MCF-7 or Vero cell lines with Presto Blue™ viability staining. IC₅₀ values <100 μg/mL indicate potential anticancer activity (e.g., chalcone derivatives in Fig. 4 ).
- Enzyme inhibition studies : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase assays with fluorescence polarization detection).
- Molecular docking : Tools like AutoDock Vina predict interactions with targets (e.g., EGFR tyrosine kinase) .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Reproducibility checks : Verify anhydrous conditions for moisture-sensitive reactions.
- High-throughput screening : Test derivatives under standardized conditions (e.g., 96-well plates for cytotoxicity).
- Computational validation : Compare experimental IC₅₀ with predicted binding affinities to identify outliers .
Methodological Challenges
Q. What strategies mitigate byproduct formation during the synthesis of fluorinated derivatives?
- Low-temperature fluorination : Reduces radical side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Purification techniques : Use preparative HPLC with C18 columns to separate polar byproducts .
Q. How is regioselectivity achieved in electrophilic substitution reactions of 1-(3-bromophenyl)-2-fluoroethan-1-one?
- Directing groups : The ketone oxygen directs electrophiles to the para position relative to the bromine.
- Steric effects : Bulky substituents (e.g., trifluoromethyl) shift reactivity to less hindered sites, as seen in analogs like 2-bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone .
Emerging Applications
Q. Can 1-(3-bromophenyl)-2-fluoroethan-1-one serve as a precursor for photoactive materials?
Yes. Its extended π-conjugation and halogen-heavy structure enable applications in:
- Organic semiconductors : Charge mobility tested via time-resolved microwave conductivity (TRMC).
- Fluorescent probes : Modify the ketone group with amine linkers for bioimaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
